Pifexole
Overview
Description
Pifexole is a chemical compound known for its muscle-relaxant properties. It is a derivative of 1,2,4-oxadiazole and has shown significant potency in animal studies, being seven times more effective than chlorzoxazone in inhibiting strychnine-induced convulsions in rats . The molecular formula of this compound is C13H8ClN3O, and it has a molecular weight of 257.68 g/mol .
Scientific Research Applications
Pifexole has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of 1,2,4-oxadiazole derivatives and their chemical properties.
Biology: this compound’s muscle-relaxant properties make it a valuable tool in studying neuromuscular functions and related disorders.
Medicine: While not approved for human use, this compound’s potent muscle-relaxant effects have potential therapeutic implications.
Industry: this compound can be used in the development of new muscle-relaxant drugs and other pharmaceutical applications.
Mechanism of Action
Target of Action
Pifexole is a 1,2,4-oxadiazole derivative . It has a similar profile of muscle-relaxant activity in animals to that of chlorzoxazone . In rats, this compound is reported to be seven times more potent than chlorzoxazone in inhibition of strychnine-induced convulsions . .
Mode of Action
It is known to have muscle-relaxant effects, which suggests it may interact with neural pathways involved in muscle control . More research is needed to fully understand how this compound interacts with its targets and the resulting changes that occur.
Biochemical Pathways
Given its muscle-relaxant effects, it is likely that this compound interacts with pathways involved in muscle contraction and neural control of muscle activity
Result of Action
Given its muscle-relaxant effects, it is likely that this compound affects the function of muscle cells and possibly neurons involved in muscle control
Biochemical Analysis
Biochemical Properties
Pifexole plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in muscle relaxation. It is known to interact with the gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission. This interaction leads to a reduction in neuronal excitability, which is essential for its muscle-relaxant properties. Additionally, this compound has been shown to inhibit strychnine-induced convulsions by interacting with glycine receptors, further contributing to its muscle-relaxant effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of GABAergic neurons, leading to decreased neuronal excitability and muscle relaxation. This compound also affects gene expression by upregulating genes involved in inhibitory neurotransmission and downregulating those associated with excitatory neurotransmission. This modulation of gene expression contributes to its overall muscle-relaxant effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GABA and glycine receptors. By enhancing the inhibitory effects of GABA receptors and inhibiting the excitatory effects of glycine receptors, this compound reduces neuronal excitability and induces muscle relaxation. Additionally, this compound may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, further contributing to its muscle-relaxant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Its stability may decrease when dissolved in solvents, necessitating storage at -80°C for optimal preservation. Long-term studies have shown that this compound maintains its muscle-relaxant effects over extended periods, although its potency may gradually decrease due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits strychnine-induced convulsions and induces muscle relaxation without significant adverse effects. At higher doses, this compound may cause toxicity, including respiratory depression and sedation. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as glutamate decarboxylase and glycine decarboxylase, influencing the levels of GABA and glycine in the central nervous system. These interactions affect metabolic flux and the overall balance of inhibitory and excitatory neurotransmission, contributing to this compound’s muscle-relaxant effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, facilitating its distribution throughout the body. Additionally, this compound may interact with transporters involved in neurotransmitter uptake, influencing its localization and accumulation in specific tissues, particularly in the central nervous system .
Subcellular Localization
This compound’s subcellular localization is primarily within the central nervous system, where it exerts its muscle-relaxant effects. It is localized in synaptic vesicles and neuronal membranes, where it interacts with GABA and glycine receptors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pifexole can be synthesized through a one-pot synthesis method involving carboxylic acids and nitriles. This method has been optimized for parallel chemistry, allowing for the efficient production of 3,5-disubstituted 1,2,4-oxadiazoles . The reaction typically involves the use of readily accessible reagents and is carried out under mild conditions to achieve moderate yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and cost-effectiveness of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pifexole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Comparison with Similar Compounds
Chlorzoxazone: A muscle relaxant with a similar profile to Pifexole but less potent.
Methocarbamol: Another muscle relaxant used to treat muscle spasms.
Cyclobenzaprine: A muscle relaxant commonly used to relieve muscle pain and spasms.
Uniqueness of this compound: this compound stands out due to its significantly higher potency compared to chlorzoxazone. Its unique chemical structure as a 1,2,4-oxadiazole derivative also differentiates it from other muscle relaxants, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGPSQAIBDQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045117 | |
Record name | Pifexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666227 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27199-40-2 | |
Record name | Pifexole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027199402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pifexole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pifexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIFEXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DL76CZNI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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